molecular formula C8H12BF3N2O2 B2965884 1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid CAS No. 2304633-89-2

1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid

Cat. No. B2965884
CAS RN: 2304633-89-2
M. Wt: 236
InChI Key: QJDOHYFNMVCNKE-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid is a chemical compound with the molecular formula C8H12BF3N2O2 . It has a molecular weight of 236 and an exact mass of 236.094391 .


Molecular Structure Analysis

The molecular structure of 1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, substituted with an isobutyl group, a trifluoromethyl group, and a boronic acid group .


Chemical Reactions Analysis

Boronic acids, such as 1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid, are known to undergo protodeboronation, a reaction that involves the removal of the boron atom . This reaction can be catalyzed under certain conditions and can be paired with other reactions, such as the Matteson homologation, to achieve more complex transformations .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.30±0.1 g/cm3 and a predicted boiling point of 334.8±52.0 °C . Its flash point is 156.3±30.7 °C . It also has a LogP value of 1.92, indicating its relative lipophilicity .

Scientific Research Applications

Chemical Synthesis and Catalysis

A notable application of compounds related to 1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid is in the field of chemical synthesis and catalysis. For instance, research by Devlin (1975) on the acylation of hydroxy-6H-dibenzo[b,d]pyrans with acetic acid in the presence of boron trifluoride highlights the catalytic potential of boronic acid derivatives in Friedel–Crafts acetylation reactions, providing insights into the reactivity and selectivity based on the substitution patterns (Devlin, 1975). Furthermore, Shen et al. (2000) have demonstrated the efficiency of solid-phase syntheses of pyrazoles and isoxazoles, which involves the condensation of esters with resin-supported acetyl carboxylic acids, followed by cyclization with hydrazines or hydroxylamine. This method signifies the versatility of boronic acid derivatives in synthesizing highly substituted, isomeric pyrazoles or isoxazoles (Shen, Shu, & Chapman, 2000).

Advanced Material Synthesis

Compounds like 1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid also find utility in the synthesis of advanced materials. Research in this domain is exemplified by the work on the electrophilic activation of acetyl-substituted heteroaromatic compounds, such as pyridines and pyrazines, which elucidates the potential of boronic acid derivatives in facilitating novel chemical transformations under superacidic conditions (Klumpp et al., 2000).

Drug Discovery and Development

In the context of drug discovery, the synthesis of isotopically labeled forms of proteasome inhibitors, such as bortezomib, showcases the relevance of boronic acid derivatives. The synthesis involves key steps like the formation of the isobutyryl boronic acid via Grignard reaction, highlighting the compound's role in developing labeled compounds for pharmacokinetic studies (Li et al., 2007).

Safety and Hazards

The compound is classified with the hazard code Xn . It may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BF3N2O2/c1-5(2)4-14-7(9(15)16)3-6(13-14)8(10,11)12/h3,5,15-16H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDOHYFNMVCNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1CC(C)C)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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